N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

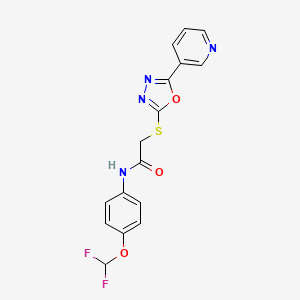

N-(4-(Difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic compound characterized by three key structural motifs:

- Difluoromethoxy-substituted phenyl ring: Enhances metabolic stability and lipophilicity .

- 1,3,4-Oxadiazole core: A five-membered heterocycle known for its electron-withdrawing properties and role in modulating bioactivity .

- Thioacetamide linker: Bridges the oxadiazole and aromatic moieties, contributing to conformational flexibility and hydrogen-bonding interactions .

Properties

IUPAC Name |

N-[4-(difluoromethoxy)phenyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N4O3S/c17-15(18)24-12-5-3-11(4-6-12)20-13(23)9-26-16-22-21-14(25-16)10-2-1-7-19-8-10/h1-8,15H,9H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTIROHTINFDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(difluoromethoxy)phenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, supported by relevant data tables and findings from recent studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Formula: CHFNOS

Molecular Weight: 327.34 g/mol

Research indicates that the oxadiazole moiety in the compound plays a crucial role in its biological activity. The 1,3,4-oxadiazole derivatives have been shown to exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity: Compounds containing oxadiazole rings can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation .

- Antimicrobial Activity: The presence of the pyridine group enhances the compound's potential as an antimicrobial agent by disrupting microbial cell functions .

Anticancer Activity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant activity:

The compound demonstrated potent cytotoxicity against these cell lines, indicating its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. The following table summarizes its effectiveness against specific pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 10 µg/mL |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study conducted on various oxadiazole derivatives revealed that those with a pyridine substituent exhibited enhanced cytotoxic activity compared to their counterparts without this group. The study utilized the MTT assay to determine cell viability in HeLa and MCF-7 cell lines .

- Mechanism-Based Approaches : Another research highlighted the significance of targeting specific enzymes involved in cancer progression. The inhibition of HDAC and telomerase by oxadiazole derivatives was noted as a promising strategy for anticancer drug development .

- Synthesis and Structure Activity Relationship (SAR) : Recent investigations focused on synthesizing new derivatives based on the oxadiazole framework and evaluating their biological activities. These studies emphasized the relationship between structural modifications and enhanced biological efficacy .

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound’s structural uniqueness lies in the combination of difluoromethoxy, pyridinyl, and oxadiazole groups. Key comparisons with similar molecules include:

Key Observations :

- Oxadiazole vs. Thiazolotriazole : Compounds with 1,3,4-oxadiazole cores (e.g., ) show broader enzyme-targeting activities (COX-2, acetylcholinesterase) compared to thiazolotriazole derivatives, which are primarily anti-infective .

- Substituent Effects :

- Pyridine Position : Pyridin-3-yl (main compound) vs. pyridin-4-yl (): The 3-position may enhance π-π stacking in hydrophobic pockets, whereas the 4-position could improve solubility .

- Fluorinated Groups : Difluoromethoxy (main compound) vs. 4-fluorophenyl (): Difluoromethoxy improves metabolic resistance over plain fluorophenyl groups .

Pharmacokinetic Considerations

- Lipophilicity: The difluoromethoxy group (logP ≈ 2.1) balances solubility and membrane permeability better than trifluoromethyl (logP ≈ 2.8) or morpholino (logP ≈ 1.5) substituents .

- Metabolic Stability : Fluorine atoms in difluoromethoxy reduce oxidative metabolism, as seen in related fluorophenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.